(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride
Overview
Description
“(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride” is a chemical compound with the molecular formula C7H13ClN2 . It has an average mass of 160.645 Da and a monoisotopic mass of 160.076721 Da .
Synthesis Analysis
The synthesis of this compound is typically carried out by specialized chemical manufacturers. For instance, Benchchem offers products for CAS No. 1374654-17-7. Manchester Organics also provides custom synthesis services .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C7H13ClN2 . Detailed structural information can be obtained through techniques such as NMR and HPLC .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, melting point, and boiling point . More detailed properties can be determined through further analysis.Scientific Research Applications
Synthesis of Heterocyclic Compounds : It's used in the synthesis of fused quinoline heterocycles, particularly in the creation of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, which are important in medicinal chemistry (Mekheimer et al., 2008).
Spectroscopic Analysis : The compound contributes to the study of molecular structures through X-ray and spectroscopic analysis. For instance, its variants have been analyzed for structural features using IR, NMR, and electronic spectroscopy (Jukić et al., 2010).
Chemical Reactivity Studies : Its reactivity has been explored in the formation of novel compounds. For example, the study of reactions of chloroquinoline-3-carbonitrile under nucleophilic conditions yielded diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).
Catalysis and Chemical Transformations : It is pivotal in catalysis and chemical transformations. An example includes the synthesis of 5,6-dihydrobenzo[h]quinoline-3-carbonitriles through base-induced ring transformation (Pratap & Ram, 2007).
Corrosion Inhibition Studies : Its derivatives have been synthesized and studied as potential corrosion inhibitors for mild steel, demonstrating its utility in materials science (Dandia et al., 2013).
NMR Spectroscopy : The compound is also significant in NMR spectroscopy studies, as seen in the investigation of carbamates in aqueous solutions of 2-methylpiperidine and CO2 (Mcgregor et al., 2018).
Properties
IUPAC Name |
(2R,3S)-2-methylpiperidine-3-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJWRCWBSATFZ-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.